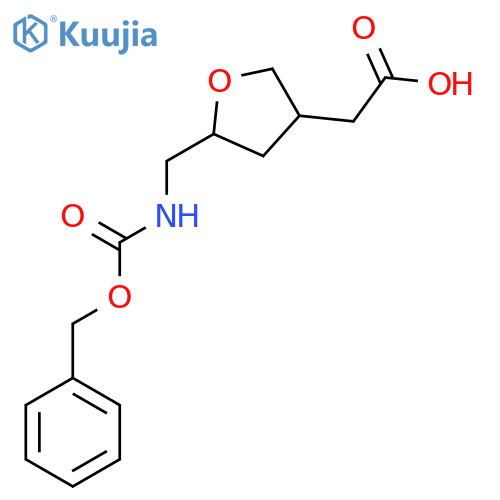

Cas no 2580198-88-3 (2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid)

2580198-88-3 structure

商品名:2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid

2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27727897

- 2580198-88-3

- 2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid

- 2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid

-

- インチ: 1S/C15H19NO5/c17-14(18)7-12-6-13(20-10-12)8-16-15(19)21-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)

- InChIKey: WOTMGABACUYRKG-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC(=O)O)CC1CNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 293.12632271g/mol

- どういたいしつりょう: 293.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27727897-2.5g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 2.5g |

$2324.0 | 2025-03-19 | |

| Enamine | EN300-27727897-5.0g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 5.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-27727897-0.1g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 0.1g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-27727897-10.0g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 10.0g |

$5099.0 | 2025-03-19 | |

| Enamine | EN300-27727897-1g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 1g |

$1185.0 | 2023-09-10 | ||

| Enamine | EN300-27727897-5g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 5g |

$3438.0 | 2023-09-10 | ||

| Enamine | EN300-27727897-10g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 10g |

$5099.0 | 2023-09-10 | ||

| Enamine | EN300-27727897-1.0g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 1.0g |

$1185.0 | 2025-03-19 | |

| Enamine | EN300-27727897-0.5g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 0.5g |

$1137.0 | 2025-03-19 | |

| Enamine | EN300-27727897-0.05g |

2-[5-({[(benzyloxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid |

2580198-88-3 | 95.0% | 0.05g |

$996.0 | 2025-03-19 |

2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2580198-88-3 (2-5-({(benzyloxy)carbonylamino}methyl)oxolan-3-ylacetic acid) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬